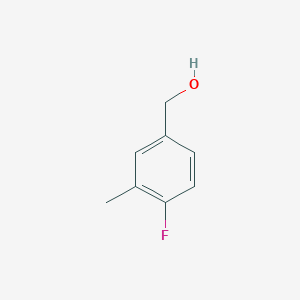

(4-Fluoro-3-methylphenyl)methanol

Description

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTGZJRKQCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379115 | |

| Record name | (4-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-66-0 | |

| Record name | (4-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluoro-3-methylphenyl)methanol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluoro-3-methylphenyl)methanol, also known as 4-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of a registered CAS number and direct experimental data for this specific compound, this guide also includes information on its immediate precursor, 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6), and extrapolates data from structurally similar compounds to provide a thorough profile.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, it is available from some suppliers under product-specific identifiers[1][2]. For the purpose of unambiguous identification and property prediction, we will also refer to its molecular formula and structure.

Molecular Formula: C₈H₉FO

Molecular Weight: 140.15 g/mol [3]

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Direct experimental data for this compound is limited. The following table summarizes available and predicted properties, along with the properties of its precursor, 4-Fluoro-3-methylbenzaldehyde, for comparison.

| Property | This compound (Predicted/Inferred) | 4-Fluoro-3-methylbenzaldehyde (Experimental) | Reference |

| CAS Number | Not available | 135427-08-6 | [4][5][6][7] |

| Molecular Formula | C₈H₉FO | C₈H₇FO | [3] |

| Molecular Weight | 140.15 g/mol | 138.14 g/mol | [3][5] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Colorless to pale yellow clear liquid | [4][7] |

| Boiling Point | Higher than 208 °C | 208 °C (lit.) | [5][6] |

| Density | ~1.1-1.2 g/mL | 1.132 - 1.14 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index | Not available | n20/D 1.522 (lit.) | [5] |

| Flash Point | Likely > 79.44 °C | 79.44 °C (closed cup) | [5] |

| Solubility | Moderately soluble in water, miscible with alcohols | Slightly soluble in water | [6][8] |

Synthesis and Experimental Protocols

A plausible and common synthetic route to this compound is the reduction of its corresponding aldehyde, 4-Fluoro-3-methylbenzaldehyde.

Synthesis of the Precursor: 4-Fluoro-3-methylbenzaldehyde

4-Fluoro-3-methylbenzaldehyde is a commercially available compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals[7][9]. It is recognized for its enhanced reactivity due to the fluorine substitution[7].

Proposed Synthesis of this compound

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. A standard and effective method for this conversion is the use of a reducing agent such as sodium borohydride (NaBH₄).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on standard procedures for the reduction of aromatic aldehydes.

-

Dissolution: Dissolve 4-Fluoro-3-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Spectral Data (Predicted)

As experimental spectral data for this compound is not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

¹H NMR (in CDCl₃):

-

Ar-H: δ 6.8-7.2 ppm (multiplet, 3H)

-

-CH₂OH: δ 4.6 ppm (singlet, 2H)

-

-CH₃: δ 2.3 ppm (singlet, 3H)

-

-OH: δ 1.5-2.5 ppm (broad singlet, 1H)

¹³C NMR (in CDCl₃):

-

Ar-C (quaternary, C-F): δ ~160 ppm (doublet, J ≈ 245 Hz)

-

Ar-C (quaternary, C-CH₂OH): δ ~140 ppm

-

Ar-C (quaternary, C-CH₃): δ ~125 ppm (doublet, J ≈ 15-20 Hz)

-

Ar-CH: δ ~115-130 ppm

-

-CH₂OH: δ ~64 ppm

-

-CH₃: δ ~15 ppm

Safety and Handling

Specific safety data for this compound is not available. Therefore, safety precautions should be based on the general hazards associated with substituted benzyl alcohols[8][10][11][12].

General Hazards:

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

May cause skin, eye, and respiratory tract irritation.

-

Combustible liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

The following diagram outlines a general workflow for the safe handling and use of this compound in a research setting.

Caption: General laboratory workflow for handling chemical reagents.

Applications in Research and Development

Substituted benzyl alcohols are important building blocks in medicinal chemistry and materials science. This compound, with its specific substitution pattern, could be a valuable intermediate for the synthesis of:

-

Pharmaceuticals: The fluoromethylphenyl moiety is present in various bioactive molecules. This alcohol could serve as a precursor for introducing this group into drug candidates. The fluorine atom can modulate properties like metabolic stability and binding affinity.

-

Agrochemicals: Similar to pharmaceuticals, fluorinated organic compounds are crucial in the development of modern pesticides and herbicides[7].

-

Specialty Chemicals: The compound can be used in the synthesis of dyes, fragrances, and polymers, where its specific structure can impart desired properties[7].

This guide provides a foundational understanding of this compound based on available data and established chemical principles. Researchers should exercise caution and perform small-scale trials to verify properties and reaction conditions.

References

- 1. 459-56-3|(4-Fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. fishersci.se [fishersci.se]

- 3. scbt.com [scbt.com]

- 4. innospk.com [innospk.com]

- 5. 4-フルオロ-3-メチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. merck.com [merck.com]

(4-Fluoro-3-methylphenyl)methanol structural information and SMILES

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic methodologies related to (4-Fluoro-3-methylphenyl)methanol, a key intermediate in various chemical syntheses.

Structural Information and Chemical Identifiers

This compound is a substituted benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a hydroxymethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES String | OCc1cc(C)c(F)cc1 |

| CAS Number | 261951-66-0[1][2][3] |

| Molecular Formula | C₈H₉FO[1][2][4] |

| Molecular Weight | 140.16 g/mol [1][2] |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a common synthetic route to analogous substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or benzaldehyde. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

A potential synthesis could involve the reduction of 4-fluoro-3-methylbenzoic acid.

Materials:

-

4-Fluoro-3-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A solution of 4-fluoro-3-methylbenzoic acid in an anhydrous ether or THF would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask would be cooled in an ice bath, and a reducing agent such as lithium aluminum hydride or sodium borohydride would be added portion-wise. The choice of reducing agent and solvent would depend on the reactivity and solubility of the starting material.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction would be carefully quenched by the slow addition of water or a dilute acid solution to neutralize the excess reducing agent.

-

Extraction: The aqueous and organic layers would be separated. The aqueous layer would be extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound could then be purified by techniques such as column chromatography or distillation.

Note: This is a generalized, hypothetical procedure. The actual experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized for this specific transformation.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR) for this compound are not currently available in public spectral databases. Researchers would need to acquire this data upon synthesis and purification of the compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to fully characterize its physical properties and optimize its synthesis.

References

(4-Fluoro-3-methylphenyl)methanol molecular formula and weight

An In-depth Technical Guide to (4-Fluoro-3-methylphenyl)methanol

This technical guide provides a concise summary of the fundamental molecular properties of this compound, a fluorinated organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The core molecular identifiers and properties of this compound are summarized below. This data is essential for accurate reagent preparation, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C8H9FO | [1][2][3] |

| Molecular Weight | 140.16 g/mol | [1][2][4] |

| Monoisotopic Mass | 140.06374 Da | [5] |

| CAS Number | 261951-66-0 | [1][2][6] |

Structural and Chemical Identity

The relationships between the common name, chemical formula, and other key identifiers are crucial for unambiguous documentation and communication in a research context. The following diagram illustrates these logical connections.

Figure 1: Chemical Identity of this compound

Experimental Protocols and Further Research

References

An In-depth Technical Guide to (4-Fluoro-3-methylphenyl)methanol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-3-methylphenyl)methanol, a substituted benzyl alcohol, has emerged as a significant building block in medicinal chemistry and drug development. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable physicochemical properties to parent molecules, influencing their metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known by its IUPAC name, is a white to off-white solid at room temperature. The strategic placement of the electron-withdrawing fluorine atom and the lipophilic methyl group on the aromatic ring significantly influences its chemical reactivity and physical properties. While experimentally determined data for this specific compound is limited in publicly available literature, predicted values and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C8H9FO | PubChem[1] |

| Molecular Weight | 140.15 g/mol | Santa Cruz Biotechnology |

| CAS Number | 261951-66-0 | |

| Predicted XlogP | 1.5 | PubChem[1] |

| Predicted Melting Point | 33-36°C (for the similar 3-Fluoro-4-methylbenzyl alcohol) | MySkinRecipes[2][3] |

| Predicted Boiling Point | 212.8°C (for the similar 3-Fluoro-4-methylbenzyl alcohol) | MySkinRecipes[2][3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. (General solubility for similar compounds) | ChemBK[4] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the reduction of the corresponding aldehyde, 4-fluoro-3-methylbenzaldehyde. This transformation can be readily achieved using a variety of reducing agents. Below is a detailed experimental protocol adapted from the synthesis of a structurally similar compound, 4-fluoro-3-phenoxyphenylmethanol.[5]

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Methanol or Diethyl ether (as solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

Experimental Protocol (Reduction using Sodium Borohydride):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0°C until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluoro-3-methylphenyl motif is therefore a valuable pharmacophore in the design of novel therapeutic agents. While specific drugs containing the exact this compound moiety are not yet on the market, this structural unit is a key intermediate in the synthesis of a variety of biologically active molecules.

Derivatives of fluorinated benzyl alcohols are being investigated for their potential in targeting a range of diseases. For instance, compounds incorporating similar fluoro-substituted phenyl groups have shown activity as inhibitors of various kinases, which are critical targets in oncology.

Logical Relationship of this compound in Drug Discovery:

The role of this compound in the drug discovery pipeline.

Potential Signaling Pathways and Biological Targets

While direct modulation of signaling pathways by this compound itself has not been extensively reported, its derivatives are being explored as modulators of various cellular signaling cascades implicated in disease. The structural features of this compound make it an attractive scaffold for the design of inhibitors targeting protein kinases, which are key regulators of cell signaling.

Hypothetical Signaling Pathway Inhibition by a Derivative:

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a generic kinase signaling pathway, a common mechanism of action for many targeted cancer therapies.

Hypothetical inhibition of a kinase signaling pathway by a drug candidate.

In this conceptual pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) initiates a phosphorylation cascade involving Kinase A and Kinase B, ultimately leading to the activation of a transcription factor that promotes gene expression related to cell proliferation and survival. A drug candidate synthesized using this compound as a starting material could be designed to specifically bind to and inhibit the activity of a key kinase in this pathway, such as Kinase A, thereby blocking the downstream signaling and mitigating the disease phenotype.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of new drug candidates. While further research is needed to fully elucidate the biological activities of its direct derivatives and their specific molecular targets, the foundational role of this compound as a key building block is firmly established. The continued exploration of molecules derived from this compound is expected to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases.

References

Synthesis and Characterization of (4-Fluoro-3-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Fluoro-3-methylphenyl)methanol, a valuable intermediate in the development of novel pharmaceutical compounds. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, making it a key building block in medicinal chemistry. This document outlines detailed synthetic protocols, summarizes key characterization data, and provides visual representations of the synthetic workflow.

Introduction

This compound is a substituted benzyl alcohol derivative. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating methyl group, impart unique properties that are of interest in the design of bioactive molecules. This guide details two primary synthetic routes to this compound, starting from either 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylbenzoic acid. Furthermore, it compiles the available analytical data for the characterization of the final product.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reduction of the corresponding aldehyde or carboxylic acid. The following sections provide detailed experimental protocols for these transformations.

Method 1: Reduction of 4-Fluoro-3-methylbenzaldehyde using Sodium Borohydride

This method is a common and mild procedure for the reduction of aldehydes to primary alcohols.

Reaction Scheme:

Caption: Reduction of 4-fluoro-3-methylbenzaldehyde to this compound.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction of 4-Fluoro-3-methylbenzoic Acid using Lithium Aluminum Hydride

This method utilizes a more potent reducing agent to convert the carboxylic acid to the primary alcohol.

Reaction Scheme:

Caption: Reduction of 4-fluoro-3-methylbenzoic acid to this compound.

Experimental Protocol:

-

Preparation of Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).

-

Addition of Substrate: Dissolve 4-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Purification: Wash the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| Appearance | - | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| CAS Number | 261951-66-0 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

No experimental ¹H NMR data for this compound was found in the searched literature. The expected spectrum would show signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the methyl group, with characteristic splitting patterns due to fluorine-proton coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

No experimental ¹³C NMR data for this compound was found in the searched literature. The spectrum is expected to show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F).

IR (Infrared) Spectroscopy

No experimental IR spectrum for this compound was found. The spectrum is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band around 3300 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3030-3100 cm⁻¹

-

C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹

-

C-O stretch: A strong band in the region of 1000-1260 cm⁻¹

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.0710 |

| [M+Na]⁺ | 163.0529 |

| [M-H]⁻ | 139.0565 |

Data obtained from predicted values on PubChem.[1]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

References

Technical Guide: (4-Fluoro-3-methylphenyl)methanol for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Fluoro-3-methylphenyl)methanol, a key building block for a variety of chemical synthesis applications. Its fluorinated structure makes it a compound of interest for the development of novel pharmaceutical agents and other advanced materials. This document outlines its commercial availability, key chemical properties, a detailed synthesis protocol, and its potential applications in antiviral drug discovery.

Commercial Availability and Suppliers

This compound, identified by CAS number 261951-66-0 , is commercially available from a range of chemical suppliers.[1][2][3][4] Purity levels are typically offered at 98% or higher. The compound is also known by its synonyms, including 4-Fluoro-3-methylbenzyl alcohol and 2-Fluoro-5-(hydroxymethyl)toluene.[3]

Below is a summary of some of the suppliers offering this compound:

| Supplier | Catalogue Number | Purity | Available Quantities |

| AK Scientific, Inc. | V4762 | --- | --- |

| Acmec Biochemical | F30120 | 98% | 1g |

| Apollo Scientific | PC0352 | --- | --- |

| Ryan Scientific, Inc. | --- | --- | 10g |

| Angene | MFCD01631427 | --- | --- |

| MySkinRecipes | 78972 | ≥98% | --- |

| 景明化工 (Jingming Chemical) | SEED CHEM | --- | 250mg |

Note: Availability and quantities are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and use in a laboratory setting.

Physicochemical Properties

| Property | Value |

| CAS Number | 261951-66-0 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| Appearance | Toxic solid, organic, n.o.s. |

Safety and Handling

The Safety Data Sheet (SDS) from AK Scientific, Inc. classifies this compound as a toxic solid.[5]

| Hazard Class | Packing Group |

| 6.1 (Poison) | III |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, please refer to the supplier's Safety Data Sheet.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 4-Fluoro-3-methylbenzaldehyde to this compound.

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol

-

10% Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

Under an argon atmosphere, dissolve 4-fluoro-3-methylbenzaldehyde (0.010 mole) in absolute ethanol (50 mL).

-

To this solution, add sodium borohydride (0.0074 mole) portion-wise with stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After 24 hours, carefully add 10% hydrochloric acid (3 mL) to quench the reaction.

-

Remove the ethanol by evaporation under reduced pressure, which will leave a residue.

-

Dissolve the residue in a mixture of diethyl ether (100 mL) and 5% hydrochloric acid.

-

Separate the organic phase and wash it successively with 5% hydrochloric acid (2 x 25 mL) and then with a saturated aqueous solution of sodium chloride (2 x 10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield this compound.

Purification and Characterization:

The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Application in Drug Development: Antiviral Potential

Substituted 3-fluorophenyl methanol compounds have been identified as having potential applications as antiviral drugs, specifically for the prevention and treatment of cytomegalovirus (CMV) infections.[8] A patent suggests that these compounds exhibit significantly strengthened effectiveness and improved safety performance compared to existing treatments like valganciclovir and ganciclovir.[8]

Potential Mechanism of Action against Cytomegalovirus (CMV)

While the precise mechanism of action for this compound is not explicitly detailed, the known replication cycle of CMV provides a framework for understanding how such a compound might exert its antiviral effects. CMV replication is a complex process that involves the modulation of host cell signaling pathways.[9] Key viral proteins, such as the UL97 kinase and the UL54 DNA polymerase, are critical for viral replication and are the targets of many existing antiviral drugs.[10]

The binding of CMV to host cells can activate pro-survival and mitogenic pathways like the PI3K-Akt-mTOR pathway, which the virus hijacks to facilitate its replication.[9] It is plausible that novel antiviral agents, such as derivatives of this compound, could interfere with these viral or host cell processes.

Below is a diagram illustrating a simplified overview of a potential antiviral mechanism targeting CMV replication.

Caption: Potential antiviral mechanism of action against CMV.

This diagram illustrates that a derivative of this compound could potentially inhibit key viral enzymes like UL97 Kinase or UL54 DNA Polymerase, thereby disrupting viral DNA replication and subsequent viral production. Further research is necessary to elucidate the exact molecular targets and mechanism of action. The unique properties of fluorinated compounds, such as increased metabolic stability and binding affinity, make this compound a valuable scaffold for the design of such novel antiviral agents.

References

- 1. 261951-66-0 this compound AKSci V4762 [aksci.com]

- 2. 261951-66-0[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. 261951-66-0 Cas No. | 4-Fluoro-3-methylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 4. angene.in [angene.in]

- 5. aksci.com [aksci.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 8. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 9. New Cell-Signaling Pathways for Controlling Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Pivotal Role of (4-Fluoro-3-methylphenyl)methanol in the Development of Novel Antiviral Therapeutics

(An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals)

Introduction

(4-Fluoro-3-methylphenyl)methanol, a substituted benzyl alcohol derivative, has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of a new generation of antiviral agents. Its strategic incorporation into drug candidates is driven by the advantageous physicochemical properties imparted by the fluorine and methyl substituents on the phenyl ring. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. This technical guide delineates the role of this compound in medicinal chemistry, focusing on its application as a key intermediate in the synthesis of potent antiviral compounds, particularly those targeting human cytomegalovirus (HCMV).

A Key Intermediate in the Synthesis of Novel Anti-Cytomegalovirus Agents

Research, prominently highlighted in patent literature, identifies substituted 3-fluorophenyl methanol compounds as foundational structures for novel antiviral drugs. Specifically, these compounds are instrumental in the preparation of therapeutics for preventing and treating cytomegalovirus (CMV) infections. A key Chinese patent, CN105294567A, discloses a series of such compounds with claims of significantly enhanced efficacy and improved safety profiles compared to established antiviral drugs like ganciclovir and valganciclovir. While specific quantitative data for compounds directly synthesized from this compound is not detailed in publicly available literature, the patent underscores the importance of this structural motif.

General Synthetic Pathway

The synthesis of the target antiviral compounds typically involves a multi-step sequence where this compound serves as a crucial starting material or a key intermediate. The synthetic strategy generally involves the functionalization of the benzylic alcohol, followed by coupling with a core heterocyclic scaffold. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for antiviral compounds.

Mechanism of Action: Targeting the Viral Terminase Complex

While traditional anti-CMV drugs like ganciclovir target the viral DNA polymerase, the novel compounds derived from fluorophenyl methanol analogs are believed to act on a different and highly specific viral target: the terminase complex. This complex is essential for the cleavage of viral DNA concatemers and their packaging into new virions. The drug Letermovir (AIC246), a potent and selective inhibitor of HCMV, provides a well-characterized example of this mechanism. Letermovir targets the pUL56 subunit of the terminase complex, thereby preventing the formation of mature, infectious viral particles.[1][2][3] The antiviral agents synthesized using this compound are anticipated to share this mechanism of action.

Caption: Proposed mechanism of action via terminase inhibition.

Experimental Protocols

General Synthesis of a Substituted Phenylmethanol Derivative (Illustrative Example from Patent CN105294567A)

The following is a generalized procedure based on the descriptions within the patent literature for the synthesis of related compounds. Specific reagents, stoichiometry, and reaction conditions would be optimized for the synthesis of a particular target molecule.

Step 1: Reaction with an Amino Compound

In a suitable reaction vessel, 3-fluoro-4-aminobenzyl alcohol is dissolved in an appropriate solvent such as N,N-dimethylformamide (DMF). A base, for example, pyridine, is added to the solution. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen). This is followed by the addition of a reactant to introduce the desired side chain.[4]

Step 2: Work-up and Purification

Upon completion of the reaction, as monitored by a suitable technique like thin-layer chromatography (TLC), the reaction is quenched, typically by the addition of water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.[4]

Step 3: Further Transformations

The intermediate can then undergo further chemical transformations, such as reduction. For example, a reduction can be carried out using a reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran (THF) at a controlled temperature (e.g., -10 °C).[4]

Step 4: Final Work-up and Purification

After the reaction is complete, it is carefully quenched with water. The resulting mixture is filtered, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated to give the crude final product, which is then purified by column chromatography to afford the pure antiviral compound.[4]

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

The following is a standard protocol for determining the antiviral efficacy of a compound against HCMV.

1. Cell Culture and Virus Inoculation:

-

Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in 24-well plates until confluent.

-

The cell culture medium is removed, and the cells are inoculated with a suspension of a clinical isolate or laboratory strain of HCMV at a concentration designed to produce a countable number of plaques (e.g., 40-80 plaque-forming units per well).

-

The virus is allowed to adsorb to the cells for a defined period (e.g., 90 minutes) at 37°C.

2. Compound Treatment:

-

After viral adsorption, the inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the test compound. A no-drug control is also included.

3. Incubation and Staining:

-

The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 7 days).

-

After incubation, the cell monolayers are fixed with a suitable fixative (e.g., 10% formalin).

-

The overlay is removed, and the cells are stained with a staining solution (e.g., 0.8% crystal violet) to visualize the plaques.

4. Data Analysis:

-

The plaques in each well are counted under a microscope.

-

The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control.

-

The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is determined by regression analysis.

Quantitative Data

| Compound | Virus | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| Letermovir (AIC246) | HCMV | - | Cell Culture | ~5 |

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, playing a crucial role in the synthesis of a new class of antiviral agents targeting human cytomegalovirus. The derivatives of this compound hold the promise of high efficacy and an improved safety profile, likely due to their novel mechanism of action involving the inhibition of the viral terminase complex. Further research and publication of detailed preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this important class of molecules.

References

- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of Cytomegalovirus: Methodologic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Predicted Spectral Data for (4-Fluoro-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound (4-Fluoro-3-methylphenyl)methanol. The information presented is intended to support research, development, and quality control activities where the experimental acquisition of this data is not yet feasible or requires computational validation. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the methodologies for experimental data acquisition, and presents a logical workflow for computational spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound (SMILES: Cc1cc(F)ccc1CO). These predictions were generated using established online computational tools.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.18 | d | 1H | Ar-H |

| 7.08 | dd | 1H | Ar-H |

| 6.95 | t | 1H | Ar-H |

| 4.65 | s | 2H | -CH₂OH |

| 2.28 | s | 3H | -CH₃ |

| 1.57 | t | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 159.0 (d, J = 243 Hz) | C-F |

| 138.2 (d, J = 3 Hz) | C-CH₂OH |

| 129.5 (d, J = 5 Hz) | Ar-CH |

| 125.0 (d, J = 8 Hz) | Ar-C |

| 124.8 (d, J = 18 Hz) | Ar-CH |

| 114.5 (d, J = 21 Hz) | Ar-CH |

| 64.5 | -CH₂OH |

| 14.5 (d, J = 3 Hz) | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch |

| 1610 | Strong | C=C aromatic ring stretch |

| 1500 | Strong | C=C aromatic ring stretch |

| 1260 | Strong | C-F stretch |

| 1050 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 85 | [M-OH]⁺ |

| 111 | 40 | [M-CHO]⁺ |

| 91 | 60 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid or liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans (e.g., 8-16) is sufficient.

-

For ¹³C NMR , a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.

-

Place the sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Computational Workflow

The following diagrams illustrate the logical workflow for the computational prediction and analysis of spectral data, a crucial process in modern drug development.[1]

Caption: Workflow for generating predicted spectral data from a chemical structure.

Caption: Workflow for the analysis and application of predicted and experimental spectral data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (4-Fluoro-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ester and ether derivatives from (4-fluoro-3-methylphenyl)methanol. This starting material is a valuable building block in medicinal chemistry, as the incorporation of a fluorine atom into organic molecules can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The resulting derivatives, containing the 4-fluoro-3-methylbenzyl moiety, are of significant interest for screening in drug discovery programs, particularly in the development of novel anticancer and antibacterial agents.

Introduction

The strategic introduction of fluorine into drug candidates is a well-established approach to improving their pharmacological profiles. The this compound scaffold offers a unique combination of a reactive benzylic alcohol for further diversification and a fluorinated phenyl ring that can impart desirable properties to the final compounds. This document outlines two primary synthetic routes for derivatization: esterification and etherification, providing detailed experimental procedures and expected outcomes.

Synthetic Pathways

The primary alcohol of this compound can be readily converted into a wide range of ester and ether derivatives. These reactions are typically high-yielding and can be performed using standard laboratory techniques.

Esterification

Ester derivatives can be synthesized via the reaction of this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base. This method is highly efficient and allows for the introduction of a diverse array of acyl groups.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This pathway is particularly useful for synthesizing a variety of alkyl and substituted benzyl ethers.

Data Presentation

The following tables summarize the expected yields and key characterization data for representative ester and ether derivatives synthesized from this compound.

Table 1: Synthesis of Ester Derivatives

| Product | Reagents | Solvent | Base | Reaction Time (h) | Yield (%) |

| (4-Fluoro-3-methylphenyl)methyl acetate | Acetyl chloride, this compound | Dichloromethane | Triethylamine | 2 | 92 |

| (4-Fluoro-3-methylphenyl)methyl benzoate | Benzoyl chloride, this compound | Dichloromethane | Pyridine | 4 | 88 |

Table 2: Synthesis of Ether Derivatives

| Product | Reagents | Solvent | Base | Reaction Time (h) | Yield (%) |

| 1-(Fluoromethyl)-4-(methoxymethyl)-2-methylbenzene | This compound, Methyl iodide | Tetrahydrofuran | Sodium hydride | 12 | 85 |

| 1-(Benzyloxymethyl)-4-fluoro-2-methylbenzene | This compound, Benzyl bromide | Tetrahydrofuran | Sodium hydride | 16 | 82 |

Experimental Protocols

Protocol 1: Synthesis of (4-Fluoro-3-methylphenyl)methyl acetate

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure (4-fluoro-3-methylphenyl)methyl acetate.

Protocol 2: Synthesis of 1-(Fluoromethyl)-4-(methoxymethyl)-2-methylbenzene (Williamson Ether Synthesis)

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure 1-(fluoromethyl)-4-(methoxymethyl)-2-methylbenzene.

Potential Applications in Drug Discovery

Derivatives of this compound are promising candidates for biological screening due to the established importance of the fluorobenzyl motif in medicinal chemistry.

Anticancer Activity

The presence of a substituted benzyl group is a feature in several classes of anticancer agents. For instance, some benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[1] The synthesized ester and ether derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines. A potential mechanism of action could involve the inhibition of critical signaling pathways involved in cell proliferation and survival.

Antibacterial Activity

Fluoroquinolones, a major class of antibacterial agents, feature a fluorinated aromatic ring. The introduction of a 4-fluorophenyl group has been explored in the development of new antibacterial agents.[2] Derivatives of this compound could be screened for their activity against a panel of pathogenic bacteria, including drug-resistant strains.

Visualizations

Caption: Synthetic workflow for the derivatization of this compound.

Caption: A potential signaling pathway for inducing apoptosis by novel derivatives.

References

Application Notes & Protocols: Selective Oxidation of (4-Fluoro-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective oxidation of (4-Fluoro-3-methylphenyl)methanol to its corresponding aldehyde, 4-Fluoro-3-methylbenzaldehyde. This aldehyde is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The protocols outlined below utilize common and effective laboratory methods for the oxidation of benzylic alcohols.

The conversion of this compound to 4-Fluoro-3-methylbenzaldehyde is a crucial step in synthetic pathways that leverage the aldehyde's reactivity for constructing more complex molecules. The presence of the fluoro and methyl groups on the aromatic ring makes the resulting aldehyde a versatile building block.[2][3]

Reaction Scheme:

Figure 1: General oxidation of this compound to 4-Fluoro-3-methylbenzaldehyde.

Comparative Summary of Oxidation Protocols

The following table summarizes the key parameters for three distinct and reliable oxidation methods. This allows for an at-a-glance comparison to select the most suitable protocol based on laboratory capabilities, desired scale, and green chemistry considerations.

| Parameter | Method A: PCC Oxidation | Method B: MnO₂ Oxidation | Method C: TEMPO-Catalyzed Oxidation |

| Primary Oxidant | Pyridinium Chlorochromate (PCC) | Activated Manganese Dioxide (MnO₂) | 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) |

| Co-oxidant/System | N/A | N/A | Sodium Hypochlorite (NaOCl) / Air |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Hexane, or Ethyl Acetate | Dichloromethane (DCM) / Water (biphasic) |

| Temperature | Room Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |

| Typical Reaction Time | 2 - 4 hours | 4 - 24 hours | 0.5 - 3 hours |

| Workup | Filtration through silica/celite, solvent evaporation | Filtration of MnO₂, solvent evaporation | Quenching, phase separation, extraction |

| Typical Yields | >80%[4] | 70-95%[5][6] | 70-95%[7][8] |

| Key Advantage | Reliable, high yields, stops at aldehyde[9] | Mild, selective for benzylic alcohols, simple filtration workup[10][11] | Catalytic, uses inexpensive co-oxidant, mild conditions[12][13] |

| Key Disadvantage | Stoichiometric chromium reagent (toxic), tedious workup[14][15] | Requires large excess of activated MnO₂, can be slow | Potential for halogenated byproducts with NaOCl |

Experimental Workflows & Logical Pathways

The following diagrams illustrate the general experimental workflow for the oxidation process and the logical role of the product in synthetic chemistry.

Caption: General experimental workflow for the oxidation of an alcohol.

Caption: Role of 4-Fluoro-3-methylbenzaldehyde in drug development.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

This protocol uses Corey's reagent, a reliable but toxic oxidant for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[4][9]

Materials & Reagents:

-

This compound (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Silica gel (an amount equal in weight to PCC)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add PCC (1.5 eq) and an equal mass of silica gel.

-

Suspend the solids in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the alcohol solution to the stirring PCC suspension in one portion at room temperature.

-

Stir the mixture vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Stir for an additional 15 minutes, then filter the mixture through a short plug of silica gel, washing thoroughly with diethyl ether.

-

Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be further purified by flash column chromatography if necessary.

Method B: Activated Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation is highly selective for benzylic and allylic alcohols.[10] The workup is straightforward, involving simple filtration to remove the solid oxidant.[11]

Materials & Reagents:

-

This compound (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

-

Dichloromethane (DCM) or Hexane

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Celite or filter paper for filtration

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M).

-

To the stirring solution, add activated MnO₂ (5-10 eq by weight) in one portion. Note: The quality and activation level of MnO₂ can significantly impact reaction time and efficiency.

-

Stir the resulting black suspension vigorously at room temperature. The reaction can take anywhere from 4 to 24 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂ and its byproducts.

-

Wash the filter cake thoroughly with additional DCM.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which is often of high purity.

Method C: TEMPO-Catalyzed Aerobic Oxidation

This modern, greener protocol uses a catalytic amount of TEMPO with an inexpensive terminal oxidant, such as household bleach or air, under mild conditions.[7][12] This example uses a copper(I)/TEMPO system with air as the ultimate oxidant.[7][8]

Materials & Reagents:

-

This compound (1.0 eq)

-

TEMPO (0.1 eq)

-

Copper(I) Bromide (CuBr) (0.1 eq)

-

Bipyridine (bpy) (0.1 eq)

-

N-Methylimidazole (NMI) (0.2 eq)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous NH₄Cl, water, brine

-

Pentane or Diethyl Ether

-

Round-bottom flask, magnetic stirrer, open to air

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), CuBr (0.1 eq), bpy (0.1 eq), TEMPO (0.1 eq), and NMI (0.2 eq).

-

Add acetonitrile (approx. 0.2 M) and stir the mixture vigorously at room temperature, open to the atmosphere (or with an air-filled balloon). The reaction mixture will typically change color from red-brown to green upon completion.[7]

-

The reaction is usually complete within 1-3 hours. Monitor by TLC.

-

Once complete, quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with water and pentane (or diethyl ether).

-

Separate the layers. The aqueous layer should be blue due to the copper complex.[7]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the aldehyde. Further purification can be performed if needed.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. rsc.org [rsc.org]

- 8. A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 11. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. TEMPO [organic-chemistry.org]

- 14. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of (4-Fluoro-3-methylphenyl)methanol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-methylphenyl)methanol is a key building block in medicinal chemistry, primarily serving as a precursor to the versatile intermediate, 4-fluoro-3-methylbenzaldehyde. The presence of the fluorine atom and the methyl group on the aromatic ring provides unique electronic properties and steric influences that are advantageous in the design of bioactive molecules. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable pharmaceutical intermediates.

Core Applications: Oxidation to 4-Fluoro-3-methylbenzaldehyde

The primary and most critical application of this compound in pharmaceutical synthesis is its oxidation to 4-fluoro-3-methylbenzaldehyde. This aldehyde is a versatile intermediate that can undergo a variety of subsequent transformations to build complex molecular architectures found in numerous therapeutic agents.

Experimental Protocol: Oxidation of this compound

A common and efficient method for the oxidation of benzylic alcohols to their corresponding aldehydes is the use of manganese dioxide (MnO₂). This method is favored for its mild reaction conditions and high chemoselectivity, minimizing over-oxidation to the carboxylic acid.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celatom® or diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred suspension of activated manganese dioxide (5-10 equivalents) in anhydrous dichloromethane (20 mL per gram of alcohol), add this compound (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celatom® or diatomaceous earth to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3-methylbenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary, although for many subsequent reactions, the crude material is of sufficient purity.

Quantitative Data:

| Reactant | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| This compound | MnO₂ | Dichloromethane | 2-6 | >90 | >98 | [General procedure adapted from literature] |

Downstream Applications of 4-Fluoro-3-methylbenzaldehyde in Pharmaceutical Synthesis

The resulting 4-fluoro-3-methylbenzaldehyde is a valuable intermediate for the synthesis of various pharmaceutical scaffolds, including but not limited to chalcones, stilbenes, and substituted amines.

Synthesis of Fluorinated Chalcones

Chalcones are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation of 4-fluoro-3-methylbenzaldehyde with an appropriate acetophenone derivative yields the corresponding fluorinated chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Stirring apparatus

-

Beaker or flask

Procedure:

-

Dissolve 4-fluoro-3-methylbenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a beaker or flask.

-

To this stirred solution, add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide solution (e.g., 40-50%).

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

A precipitate of the chalcone will form. Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data for Chalcone Synthesis:

| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |

| 4-Fluoro-3-methylbenzaldehyde | 4-Hydroxyacetophenone | NaOH | Ethanol | 75-85 | [1][2] |

| 4-Fluoro-3-methylbenzaldehyde | 4-Methoxyacetophenone | KOH | Ethanol | 80-90 | [1] |

Signaling Pathway Implication:

Caption: Fluorinated chalcones can modulate signaling pathways like MAPK, leading to apoptosis and cell cycle arrest in cancer cells.

Reductive Amination for the Synthesis of Bioactive Amines

Reductive amination is a powerful tool for the synthesis of primary, secondary, and tertiary amines, which are common moieties in active pharmaceutical ingredients (APIs). 4-Fluoro-3-methylbenzaldehyde can be reacted with a variety of amines in the presence of a reducing agent to yield substituted benzylamines.

Experimental Protocol: Reductive Amination

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Primary or secondary amine (e.g., piperidine)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol

-

Acetic acid (catalytic amount)

-

Stirring apparatus

-

Reaction flask

Procedure:

-

To a solution of 4-fluoro-3-methylbenzaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in DCE or methanol, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

-

Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine.

Quantitative Data for Reductive Amination:

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| 4-Fluoro-3-methylbenzaldehyde | Piperidine | STAB | DCE | 85-95 | [3][4] |

| 4-Fluoro-3-methylbenzaldehyde | Aniline | NaBH₃CN | Methanol | 80-90 | [5] |

Experimental Workflow:

Caption: General workflow for the synthesis of amines via reductive amination of 4-fluoro-3-methylbenzaldehyde.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. This reaction is particularly useful for creating carbon-carbon double bonds with control over stereochemistry. 4-Fluoro-3-methylbenzaldehyde can be reacted with various phosphorus ylides to generate a wide range of substituted styrenes, which can be further elaborated into pharmaceutical targets.

Experimental Protocol: Wittig Reaction

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

-

Reaction flask under an inert atmosphere (Nitrogen or Argon)

-

Stirring apparatus

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise. Stir the mixture for 30-60 minutes at this temperature to generate the ylide (a color change is often observed).

-

Add a solution of 4-fluoro-3-methylbenzaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.